molecular formula C14H8N4O2S B2408204 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1226438-54-5

4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2408204
CAS No.: 1226438-54-5
M. Wt: 296.3
InChI Key: ZHHYXHZITYGPSU-UHFFFAOYSA-N
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Description

4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a high-value chemical reagent designed for antibacterial research and drug discovery programs. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and role as a bioisosteric replacement for ester and amide functionalities . Compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated potent activity against a panel of multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes , with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . Research into analogous structures has revealed a novel mechanism of action, specifically the inhibition of lipoteichoic acid (LTA) biosynthesis in S. aureus , a critical polymer for bacterial cell wall physiology and virulence . This mechanism is distinct from many conventional antibiotics, making this chemical class a promising candidate for overcoming existing resistance. Furthermore, related analogs have also exhibited highly potent activity against the World Health Organization priority pathogen Neisseria gonorrhoeae , the causative agent of gonorrhea, against which current treatment options are increasingly failing . The structural design of this benzamide, incorporating a thiophene moiety and a cyano-substituted benzamide, is optimized for exploratory research aimed at developing novel anti-infective agents with a new mode of action to combat the global health threat of antimicrobial resistance. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

4-cyano-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S/c15-7-9-1-3-10(4-2-9)12(19)16-14-18-17-13(20-14)11-5-6-21-8-11/h1-6,8H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHYXHZITYGPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit anticancer properties. For instance, derivatives of 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, which could lead to the development of new antibiotics .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals .

Materials Science

Organic Semiconductors
The compound has potential applications in the field of materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of oxadiazole derivatives demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The IC50 value was reported to be lower than that of standard chemotherapeutic agents, highlighting its potential as an effective anticancer drug candidate .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure enhanced antibacterial efficacy, suggesting a pathway for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide
  • 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Uniqueness

4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors.

Biological Activity

4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the oxadiazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group , a thiophene moiety , and an oxadiazole ring , which collectively enhance its electronic properties and biological activity. The oxadiazole ring is known for its versatility in drug design, often associated with anticancer, anti-inflammatory, and antimicrobial activities .

The mechanism of action of this compound is primarily through interaction with biological targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. Specific pathways influenced by oxadiazole derivatives include inhibition of histone deacetylases (HDACs), carbonic anhydrases (CAs), and other targets relevant to cancer therapy .

Biological Activities

Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against several cancer types including breast, lung, and colon cancers .
  • Antimicrobial Properties : The compound has also been investigated for its antibacterial and antifungal activities. Oxadiazole derivatives have shown effectiveness against resistant strains of bacteria and fungi .

Case Studies

Several studies highlight the biological potential of similar compounds:

  • Antitumor Efficacy : A derivative with a similar structure was tested against a panel of 11 cancer cell lines, showing moderate activity with an average IC50 value of approximately 92.4 µM. This indicates potential for further development as an anticancer agent .
  • Inhibition of Kinase Activity : Research has demonstrated that certain oxadiazole derivatives can inhibit RET kinase activity, which is crucial in cancer cell proliferation. This suggests that this compound may also possess similar inhibitory effects on specific kinases involved in tumor growth .

Data Summary Table

Biological ActivityTargetIC50 Value (µM)Reference
AnticancerVarious Cancer Cell Lines~92.4
Kinase InhibitionRET KinaseNot specified
AntimicrobialBacterial StrainsVaries

Q & A

Q. What are the recommended synthetic routes for 4-cyano-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiophene-3-carbohydrazide with cyanogen bromide (or equivalent reagents) under basic conditions.
  • Step 2: Amide coupling between the oxadiazole-2-amine intermediate and 4-cyanobenzoyl chloride using a coupling agent (e.g., EDCI or DCC) in anhydrous THF or DCM.
  • Optimization: Use of molecular sieves (e.g., 4Å) and pyridine as a base can improve coupling efficiency. Low yields (e.g., 12–50% in similar syntheses ) may require purification via column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity: Analyze via HPLC with a C18 column (e.g., 95–98% purity as in related oxadiazoles ).
  • Structural Confirmation: Use 1H^1H-NMR (to confirm aromatic protons and cyano group absence in spectra) and 13C^{13}C-NMR (to resolve the oxadiazole C=N and thiophene carbons). ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Screen against Gram-positive (e.g., S. aureus) and Gram-negative bacteria using broth microdilution (MIC determination) .
  • Enzyme Inhibition: Test against kinases (e.g., GSK-3β) or carbonic anhydrases via fluorescence-based assays, referencing docking studies for target prioritization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance its bioactivity?

Methodological Answer:

  • Substitution Patterns: Synthesize analogs with varied substituents (e.g., halogens, methyl, methoxy) on the benzamide or thiophene rings. Compare activities to identify pharmacophore requirements .
  • Bioisosteric Replacement: Replace the oxadiazole with thiadiazole or triazole cores to assess stability and potency differences .

Q. What crystallographic techniques are recommended for elucidating its binding mode?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., GSK-3β) and solve structures using SHELX programs. Refinement should focus on hydrogen-bond interactions (e.g., oxadiazole N with Val135 in GSK-3β ).
  • Data Collection: Use synchrotron radiation for high-resolution datasets (≤1.2 Å) and SHELXL for refinement .

Q. How can computational methods resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., in AMBER or GROMACS) to assess binding stability. For example, inconsistent antimicrobial results may arise from membrane permeability differences .
  • ADMET Prediction: Use SwissADME to evaluate logP, solubility, and bioavailability, which may explain variability in in vivo vs. in vitro efficacy .

Q. What strategies mitigate low solubility during in vivo testing?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to the cyano or benzamide moiety.
  • Formulation: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility, guided by LogP values (e.g., >3.0 may require formulation ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial IC50_{50}50​ values for oxadiazole derivatives?

Methodological Answer:

  • Standardize Assays: Use CLSI guidelines for MIC testing to minimize variability in bacterial strains and growth conditions .
  • Control for Efflux Pumps: Include efflux inhibitors (e.g., PAβN) in assays to isolate intrinsic activity from transporter-mediated resistance .

Tables for Key Data

Property Method Example Data from Analogues Source
Synthesis Yield Column chromatography15–50% (dependent on substituents)
HPLC Purity C18 reverse-phase, UV detection95.5–97.9%
GSK-3β Binding Affinity Fluorescence polarization assayKd_d: 2.85–2.99 Å (docking)
Antimicrobial MIC Broth microdilution (CLSI)8–32 µg/mL (vs. S. aureus)

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